molecular formula C9H9BrF3NO3S B8202648 n,n-Dimethyl-4-bromo-2-trifluormethoxybenzenesulfonamide

n,n-Dimethyl-4-bromo-2-trifluormethoxybenzenesulfonamide

Cat. No.: B8202648
M. Wt: 348.14 g/mol
InChI Key: GUDSSQORSKFTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n,n-Dimethyl-4-bromo-2-trifluormethoxybenzenesulfonamide: is a chemical compound with the molecular formula C9H9BrF3NO3S . It is characterized by the presence of a bromine atom, a trifluoromethoxy

Properties

IUPAC Name

4-bromo-N,N-dimethyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO3S/c1-14(2)18(15,16)8-4-3-6(10)5-7(8)17-9(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDSSQORSKFTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure A, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and dimethylamine (10 mL, 33% in ethanol) were stirred in sealed tube for 16 hours. 4-Bromo-N,N-dimethyl-2-trifluoromethoxy-benzenesulfonamide (0.29 g, 81%) was provided after purification. Mp. 55-58° C. MS (ESI) m/z 348.14.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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